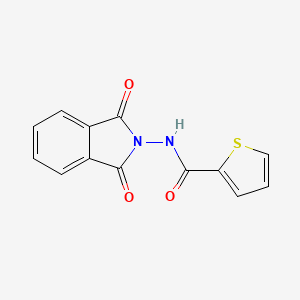
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DT-13 and is synthesized using a specific method. DT-13 has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of DT-13 is not fully understood, but studies have suggested that it may act on multiple pathways in cells. DT-13 has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation and survival. Additionally, DT-13 has been shown to activate specific signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects
DT-13 has been shown to have various biochemical and physiological effects. Studies have shown that DT-13 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, DT-13 has been shown to have antioxidant effects, which could be beneficial in reducing oxidative stress in cells. DT-13 has also been shown to have anti-inflammatory effects, which could be useful in reducing inflammation in cells.
Vorteile Und Einschränkungen Für Laborexperimente
DT-13 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, DT-13 has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. One limitation is that the synthesis of DT-13 is a complex process that requires expertise and precision. Additionally, more research is needed to fully understand the mechanism of action of DT-13.
Zukünftige Richtungen
There are several future directions for the study of DT-13. One direction is to investigate its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration of DT-13 for cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of DT-13 in cancer cells. Another direction is to investigate its potential as a neuroprotective agent. Further studies are needed to determine the optimal dosage and administration of DT-13 for neuroprotection. Additionally, more research is needed to fully understand the mechanism of action of DT-13 in the brain. Finally, further studies are needed to investigate the potential anti-inflammatory effects of DT-13 and its use in the treatment of inflammatory diseases.
Synthesemethoden
DT-13 is synthesized using a specific method that involves the reaction of 2-thiophenecarboxylic acid with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with thiosemicarbazide to yield DT-13. The synthesis of DT-13 is a complex process that requires expertise and precision.
Wissenschaftliche Forschungsanwendungen
DT-13 has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that DT-13 has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. DT-13 has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DT-13 has been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11(10-6-3-7-19-10)14-15-12(17)8-4-1-2-5-9(8)13(15)18/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQBNKJYQVXQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)

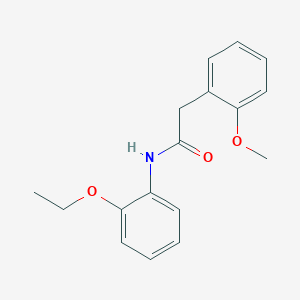
![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)
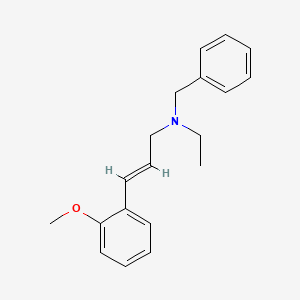

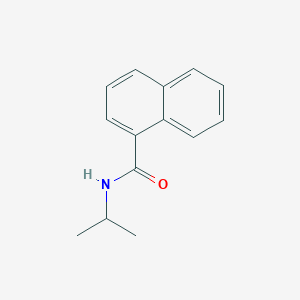

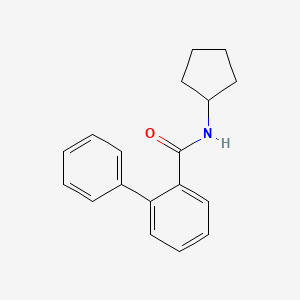
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)
